

An In-depth Technical Guide to the Physical Properties of Triphenylstannane

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Compound of Interest

Compound Name: Triphenylstannane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **Triphenylstannane** ($C_{18}H_{16}Sn$), an organotin compound with significant applications in organic synthesis. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize or encounter this compound in their work.

Core Physical Properties

Triphenylstannane is a colorless to light yellow crystalline solid at room temperature.^{[1][2]} It can sometimes have a waxy consistency.^[3] The key physical and chemical properties of **Triphenylstannane** are summarized in the table below.

Property	Value
Molecular Formula	C ₁₈ H ₁₆ Sn
Molecular Weight	351.03 g/mol [4] [5] [6] [7] [8] [9] [10] [11] [12]
Appearance	Colorless to light yellow crystalline solid [1] [2]
Melting Point	26-28 °C [5] [13]
Boiling Point	163-165 °C at 0.3 mmHg [4] [5] [8] [9] [11] [12] [13] [14]
Density	1.374 g/cm ³ at 25 °C [4] [5] [6] [8] [9] [11] [12] [13] [14] [15]
Solubility	Insoluble in water. [1] [2] [3] [4] [8] [9] [11] [12] [13] [15] [16] Soluble in organic solvents such as benzene, toluene, ether, and tetrahydrofuran (THF). [1] [2] [3] [15]
CAS Number	892-20-6 [2] [3] [4] [5] [6] [8] [9] [10] [11] [12] [13] [14] [15] [17]

Experimental Protocols for Property Determination

The following sections detail the general experimental methodologies that are typically employed to determine the physical properties of solid organic compounds like **Triphenylstannane**. While the specific experimental parameters used to obtain the values in the table above are not detailed in the available literature, these standard protocols provide a framework for their measurement.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity.[\[15\]](#) A sharp melting range typically signifies a pure compound, while a broad melting range often indicates the presence of impurities.[\[15\]](#)

Methodology: Capillary Method using a Melting Point Apparatus

- **Sample Preparation:** A small amount of finely powdered **Triphenylstannane** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[\[14\]](#)
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, in close proximity to a calibrated thermometer.[\[15\]](#)
- **Heating:** The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block/oil, and the thermometer.[\[15\]](#)
- **Observation:** The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts are recorded as the melting point range.
[\[2\]](#)[\[15\]](#)

Boiling Point Determination

Due to its high boiling point, the boiling point of **Triphenylstannane** is typically determined under reduced pressure to prevent decomposition.

Methodology: Vacuum Distillation

- **Apparatus Setup:** A small quantity of **Triphenylstannane** is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum source. A manometer is included in the system to accurately measure the pressure.
- **Heating:** The distillation flask is heated gently in a heating mantle or oil bath.
- **Measurement:** The temperature at which the liquid boils and its vapor condenses is recorded, along with the corresponding pressure.[\[18\]](#) This temperature is the boiling point at that specific pressure.

Density Determination

The density of a solid can be determined using several methods. The choice of method often depends on the form of the solid (e.g., a single crystal or a powder).

Methodology: Gas Pycnometry

- Principle: This non-destructive method determines the volume of a solid by measuring the pressure change of a gas (typically helium) in a calibrated chamber.[1][6]
- Procedure: A weighed sample of **Triphenylstannane** is placed in the sample chamber. The chamber is then pressurized with helium. The gas is allowed to expand into a second empty chamber of known volume, and the resulting pressure is measured. By applying the gas laws, the volume of the solid sample can be accurately determined. The density is then calculated by dividing the mass of the sample by its volume.[1][6]

Solubility Determination

A qualitative assessment of solubility in various solvents provides valuable information about the polarity and potential intermolecular interactions of a compound.

Methodology: Qualitative Solubility Test

- Procedure: A small, measured amount of **Triphenylstannane** (e.g., 10-20 mg) is added to a test tube containing a small volume (e.g., 1 mL) of the solvent to be tested.[3]
- Observation: The mixture is agitated vigorously for a set period. The sample is classified as "soluble" if it dissolves completely, "partially soluble" if some of it dissolves, and "insoluble" if it does not appear to dissolve.[3]
- Solvents: A range of solvents with varying polarities should be tested, including water, ethanol, acetone, diethyl ether, toluene, and hexane.

Spectroscopic and Structural Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology: Thin Solid Film Method

- **Sample Preparation:** A small amount of **Triphenylstannane** is dissolved in a volatile organic solvent (e.g., methylene chloride).[17]
- **Film Deposition:** A few drops of the resulting solution are placed onto an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin, solid film of the compound on the plate.[17]
- **Spectral Acquisition:** The salt plate is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For **Triphenylstannane**, ^1H , ^{13}C , and ^{119}Sn NMR would be particularly informative.

Methodology: Solution-State NMR

- **Sample Preparation:** A small amount of **Triphenylstannane** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , benzene- d_6) in an NMR tube.[11][19] A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.[19]
- **Spectral Acquisition:** The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is "shimmed" to achieve homogeneity. The desired NMR spectra (e.g., ^1H , ^{13}C) are then acquired.[11]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Methodology: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI)

For organometallic compounds like **Triphenylstannane**, soft ionization techniques are often preferred to minimize fragmentation.

- ESI-MS: A dilute solution of **Triphenylstannane** in a suitable solvent is infused into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are generated and directed into the mass analyzer. [\[20\]](#)[\[21\]](#)
- MALDI-MS: The **Triphenylstannane** sample is co-crystallized with a matrix compound on a target plate. The plate is irradiated with a pulsed laser, causing the desorption and ionization of the analyte molecules, which are then analyzed.[\[22\]](#)

Crystal Structure Determination

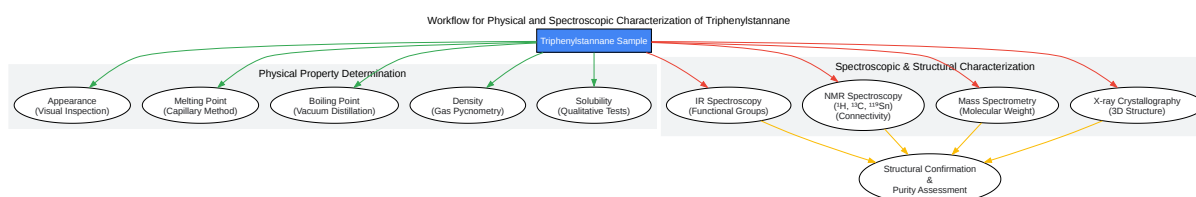
X-ray crystallography can provide the precise three-dimensional arrangement of atoms in a crystalline solid.

Methodology: Single-Crystal X-ray Diffraction

- Crystal Growth: A high-quality single crystal of **Triphenylstannane** is grown from a suitable solvent.[\[8\]](#)[\[23\]](#)
- Data Collection: The crystal is mounted on a goniometer and placed in an X-ray beam. As the crystal is rotated, a diffraction pattern is collected on a detector.[\[8\]](#)[\[23\]](#)
- Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The resulting electron density map is used to build and refine a model of the molecular structure.[\[8\]](#)[\[12\]](#)

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physical and spectroscopic characterization of a solid organic compound such as **Triphenylstannane**.



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Characterization workflow for **Triphenylstannane**.

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